

A Comparative Guide to Histamine H1 Receptor Selectivity of Common Antihistamines

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Compound of Interest

Compound Name: *Rotoxamine*

Cat. No.: *B1195330*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the H1 receptor selectivity of several first and second-generation antihistamines. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Note on "**Rotoxamine**": Extensive searches for the H1 receptor selectivity and binding affinity of "**Rotoxamine**" did not yield any publicly available scientific data. Therefore, this guide focuses on a selection of well-characterized and commonly used antihistamines for which robust data exists.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (K_i in nM) of selected first and second-generation antihistamines for the histamine H1 receptor and a panel of common off-target receptors. A lower K_i value indicates a higher binding affinity.

Table 1: Histamine H1 Receptor Binding Affinities

Antihistamine (Generation)	H1 Receptor Ki (nM)
First Generation	
Diphenhydramine	9.6–16[1]
Chlorpheniramine	~1.5
Hydroxyzine	2[2]
Second Generation	
Cetirizine	6[3]
Levocetirizine	3[3]
Loratadine	~50
Desloratadine	0.4 - 1.3
Fexofenadine	10

Table 2: Off-Target Receptor Binding Affinities (Ki in nM)

Antihistamine	Muscarinic M1	Adrenergic α 1	Serotonin 5-HT2A
First Generation			
Diphenhydramine	80–100[1]	1300 (α 1B)[1]	110[1]
Chlorpheniramine	280	>10,000	23
Hydroxyzine	3,600 - 30,000[4]	>10,000	50[2]
Second Generation			
Cetirizine	>10,000[3]	>10,000[3]	>10,000[3]
Loratadine	>10,000	>10,000	>1,000
Desloratadine	48 (IC50)[5]	>1,000	>1,000
Fexofenadine	No interaction[6]	No significant affinity	No significant affinity

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a common method to determine the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (K_i) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- **Cell Membranes:** Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
- **Radioligand:** [^3H]mepyramine (a well-characterized H1 receptor antagonist).
- **Test Compounds:** Stock solutions of the antihistamines to be tested.
- **Non-specific Binding Control:** A high concentration of a known H1 receptor antagonist (e.g., mianserin).
- **Assay Buffer:** e.g., 50 mM Tris-HCl, pH 7.4.
- **Filtration Apparatus:** A cell harvester and glass fiber filters.
- **Scintillation Counter:** For measuring radioactivity.

Procedure:

- **Membrane Preparation:** Thaw the frozen cell membranes expressing the H1 receptor on ice and homogenize in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- **Assay Setup:** In a 96-well plate, add the following to each well:
 - Assay buffer.

- A fixed concentration of [³H]mepyramine (typically near its K_d value).
- Increasing concentrations of the test compound (or buffer for total binding, or the non-specific binding control).
- The prepared cell membranes to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Influx Functional Assay for H1 Receptor Activity

This protocol measures the functional activity of the H1 receptor by detecting changes in intracellular calcium concentration upon stimulation.

Objective: To determine the potency of a test compound as an agonist or antagonist at the H1 receptor by measuring calcium mobilization.

Materials:

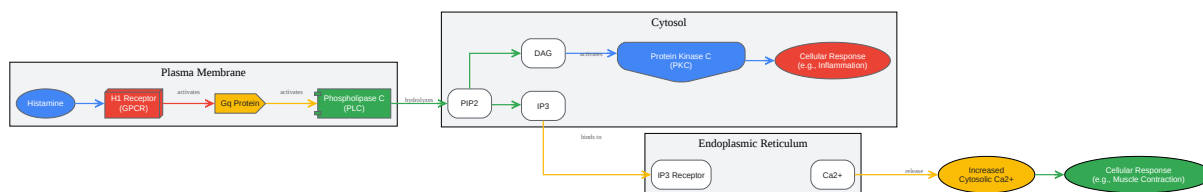
- Cells: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
- Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
- Test Compounds: Agonists (e.g., histamine) and antagonists (the antihistamines to be tested).
- Fluorescence Plate Reader: Equipped with the appropriate excitation and emission filters.

Procedure:

- Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading solution of the calcium indicator dye in assay buffer.
 - Remove the culture medium from the cells and add the dye loading solution to each well.
 - Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
- Cell Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
- Assay Measurement (Antagonist Mode):
 - Add increasing concentrations of the antagonist (test antihistamine) to the wells and incubate for a short period.

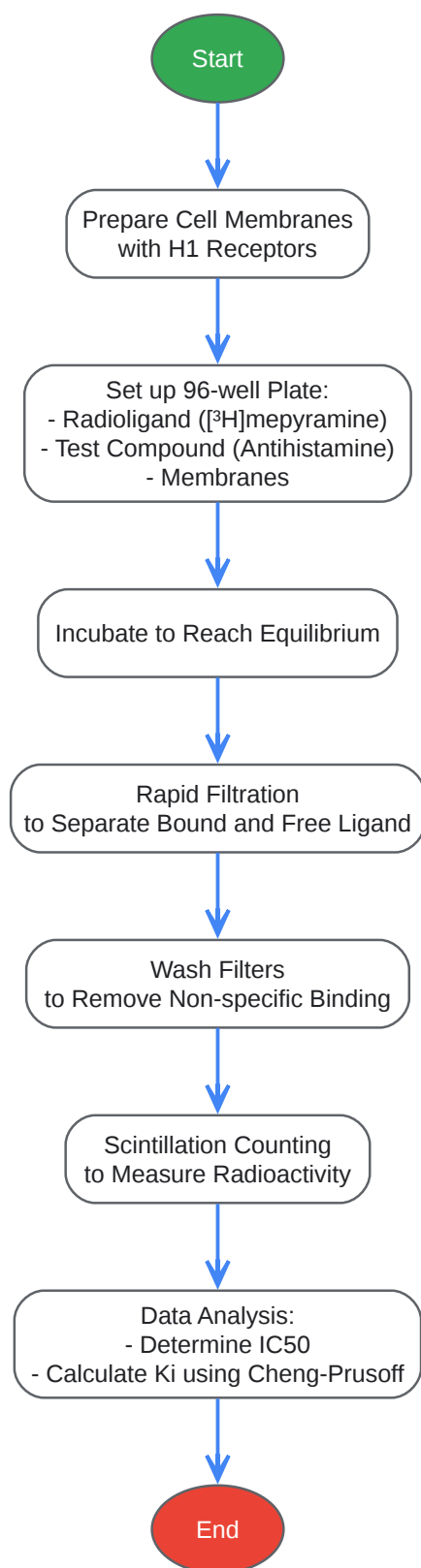
- Add a fixed concentration of the agonist (histamine, typically at its EC80 concentration) to all wells.
- Immediately measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the intracellular calcium concentration.
- Assay Measurement (Agonist Mode):
 - Add increasing concentrations of the agonist (test compound) to the wells.
 - Immediately measure the fluorescence signal.
- Data Analysis:
 - Plot the change in fluorescence as a function of the log concentration of the test compound.
 - For antagonists, determine the IC50 value from the inhibition curve.
 - For agonists, determine the EC50 value from the stimulation curve.

Mandatory Visualizations



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Caption: Histamine H1 Receptor Signaling Pathway.



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Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

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